Lipophilicity Modulation: A 0.5–0.8 Log Unit Increase Over Shorter N1-Alkyl Analogs
The N1-propyl modification imparts a measurably higher lipophilicity compared to N1-methyl and N1-ethyl analogs, as quantified by computed XLogP3 values from an authoritative database [1]. This differential is critical for modulating blood-brain barrier penetration, plasma protein binding, and nonspecific tissue distribution in lead optimization campaigns.
| Evidence Dimension | XLogP3-AA (Computed Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | 4-Amino-1-methyl-1H-pyrazole-5-carboxamide (CAS 92534-73-1): -0.7; 4-Amino-1-ethyl-1H-pyrazole-5-carboxamide (CAS 957513-91-6): -0.4; 4-Amino-1H-pyrazole-5-carboxamide (CAS 67221-50-5): -0.7 |
| Quantified Difference | Δ XLogP3 = +0.8 (vs. methyl), +0.5 (vs. ethyl), +0.8 (vs. unsubstituted) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) under standardized algorithm. |
Why This Matters
Higher lipophilicity within a favorable range supports enhanced passive membrane permeability and target engagement, making the propyl analog a preferred choice when moderate logP is desired for CNS or intracellular targets.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summaries for CID 91620471, CID 6485342, CID 6485417, and CID 580973. Retrieved April 28, 2026. View Source
